2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

Description

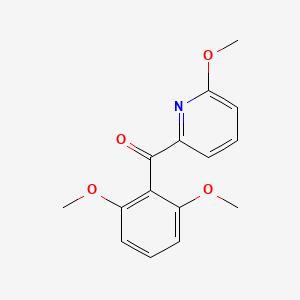

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine is a heterocyclic compound featuring a pyridine core substituted with methoxy groups and a 2,6-dimethoxybenzoyl moiety. Notably, it has been cataloged as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Key structural attributes include:

- Methoxy substituents: Enhance solubility and influence electronic properties.

- Benzoyl group: Introduces steric bulk and π-π stacking capabilities.

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-11-7-5-8-12(19-2)14(11)15(17)10-6-4-9-13(16-10)20-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMXVQYJSCIWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A compound with a similar structure, meticillin, targets theMecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a in Staphylococcus aureus and Streptococcus pneumoniae. These proteins are crucial for bacterial cell wall synthesis.

Mode of Action

Meticillin, a related compound, blocks the synthesis of the bacterial cell wall by inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (d-alanyl-alanine) used in peptidoglycan synthesis.

Biological Activity

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial and fungal strains.

- Inhibition of Chitin Synthesis : Relevant in agricultural applications as a potential insecticide.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, docking studies have shown that it can inhibit the CYP51 enzyme, which is crucial for fungal cell membrane synthesis. The compound exhibited significant antifungal activity compared to standard drugs such as bifonazole and ketoconazole.

Table 1: Antimicrobial Efficacy of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | Ampicillin | 1 |

| Escherichia coli | 1 | Streptomycin | 2 |

| Candida albicans | 0.25 | Ketoconazole | 1 |

The mechanism through which 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine exerts its biological effects appears to involve:

- Enzyme Inhibition : By binding to active sites of target enzymes, it disrupts their catalytic functions.

- Chitin Synthesis Inhibition : Particularly relevant in pest control, where inhibiting chitin synthesis can lead to the death of insect larvae.

Case Studies

- In vitro Studies on Antifungal Activity : A study evaluated the antifungal properties against eight different fungal species and found that the compound was more effective than traditional antifungal agents. The results indicated a strong correlation between binding energy and antifungal potency.

- Chitin Synthesis Inhibition : Another investigation focused on the inhibition of chitin synthesis in Chilo suppressalis, a common pest in agriculture. The compound was shown to significantly inhibit chitin synthesis at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphine Ligands with Methoxypyridine Moieties

Example: 2-((2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

- Molecular Formula: C25H28NO4P

- Molecular Weight : 437.5 g/mol

- Key Features :

- Comparison :

- The phosphine ligand shares the 6-methoxypyridine and 2,6-dimethoxyphenyl groups with the target compound but incorporates phosphorus and chiral centers, enabling catalytic activity.

- Higher molecular weight (437.5 vs. ~300 g/mol estimated for the target compound) due to the phosphol ring and tert-butyl group .

Benzodioxin-Containing Pyridine Derivatives

Example: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C23H25N3O3

- Molecular Weight : 391.46 g/mol

- Key Features: Benzodioxin moiety for enhanced π-interactions. Dimethylamino group for basicity and solubility.

- Comparison: Lacks the benzoyl group but includes a benzodioxin ring, altering electronic properties. The dimethylamino group introduces protonation sites, unlike the methoxy-dominated target compound.

Chloro-Methoxy Pyridine Derivatives

Example: (2-Chloro-6-methoxypyridin-3-yl)methanol

Functional and Application Differences

Research Findings and Trends

- Phosphine Ligands : Gaining traction in medicinal chemistry for phosphine oxide-based pharmacophores .

- Benzodioxin Derivatives: Limited to exploratory research due to unvalidated therapeutic profiles .

- Target Compound : Its discontinuation highlights the need for improved synthetic routes or alternative analogs.

Notes

- Handling : Compounds like the phosphine ligand and benzodioxin derivative require specialized handling due to their complex structures and research-only status .

- Synthetic Challenges : Methoxy and benzoyl groups in the target compound may contribute to instability under acidic or oxidative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.